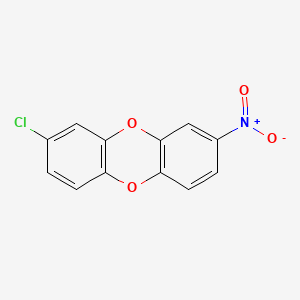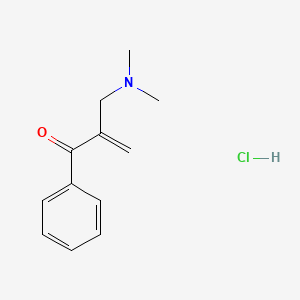
2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propenone backbone with a dimethylamino methyl group and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride typically involves the reaction of a propenone derivative with a dimethylamino methyl group and a phenyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize the yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
- 3-(dimethylamino)-1-(5-methyl-3-phenyl-4-isoxazolyl)-2-propen-1-one
- 2-Propen-1-one, 3-(dimethylamino)-1-(4-methylphenyl)-
Uniqueness
2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a propenone backbone with a dimethylamino methyl group and a phenyl group makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
100595-96-8 |
|---|---|
Fórmula molecular |
C12H16ClNO |
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-1-phenylprop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-10(9-13(2)3)12(14)11-7-5-4-6-8-11;/h4-8H,1,9H2,2-3H3;1H |
Clave InChI |
SLQVHPCGONHBGQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=C)C(=O)C1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


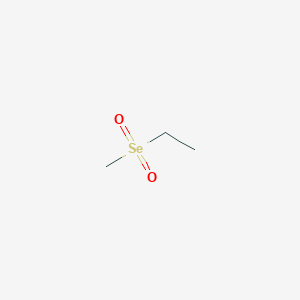

![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)

![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
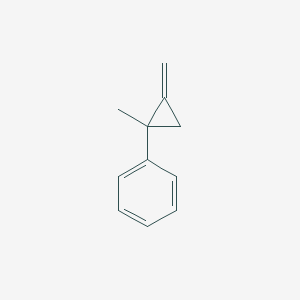

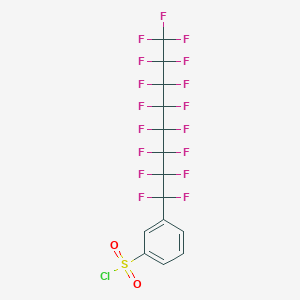


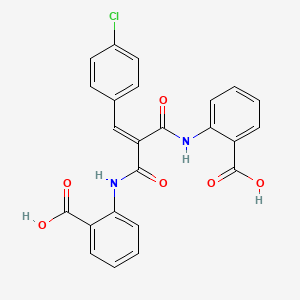
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
